![molecular formula C22H28N2 B14270368 (E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] CAS No. 144446-93-5](/img/structure/B14270368.png)
(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] is an organic compound characterized by its imine functional groups and a hexane backbone. This compound is notable for its symmetrical structure, where two 4-methylphenyl groups are connected via imine linkages to a central hexane chain. The (E,E) designation indicates the trans configuration of the imine groups, which can influence the compound’s reactivity and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] typically involves a condensation reaction between hexane-1,6-diamine and 4-methylbenzaldehyde. The reaction proceeds as follows:
Reactants: Hexane-1,6-diamine and 4-methylbenzaldehyde.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid can be used to facilitate the reaction.
Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 40-60°C) to ensure complete condensation.
The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by the elimination of water to form the imine linkage.
Industrial Production Methods
In an industrial setting, the production of (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The imine groups in (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] can undergo oxidation to form corresponding oximes or nitriles.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) for halogenation or sulfuric acid for nitration.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
In biological research, this compound can be used to study enzyme mechanisms, particularly those involving imine intermediates. It can also serve as a model compound for studying the interactions between small molecules and proteins.
Medicine
While not widely used in medicine, derivatives of this compound could potentially be explored for their pharmacological properties, such as antimicrobial or anticancer activities.
Industry
In the industrial sector, (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] can be used in the synthesis of polymers and advanced materials. Its imine linkages provide unique properties that can be exploited in the development of new materials with specific mechanical or chemical characteristics.
Wirkmechanismus
The mechanism of action of (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] largely depends on its ability to form imine linkages. These linkages can interact with various molecular targets, such as metal ions or biological macromolecules. The compound’s symmetrical structure and electronic properties allow it to participate in a range of chemical reactions, making it a versatile tool in both synthetic and analytical chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another imine-based ligand with a shorter ethylene backbone.
N,N’-Bis(benzylidene)hexane-1,6-diamine: Similar structure but with benzylidene groups instead of 4-methylphenyl groups.
N,N’-Bis(4-methylbenzylidene)butane-1,4-diamine: Similar aromatic groups but with a shorter butane backbone.
Uniqueness
(E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] is unique due to its specific combination of a hexane backbone and 4-methylphenyl groups This combination provides distinct steric and electronic properties that can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
144446-93-5 |
|---|---|
Molekularformel |
C22H28N2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-N-[6-[(4-methylphenyl)methylideneamino]hexyl]methanimine |
InChI |
InChI=1S/C22H28N2/c1-19-7-11-21(12-8-19)17-23-15-5-3-4-6-16-24-18-22-13-9-20(2)10-14-22/h7-14,17-18H,3-6,15-16H2,1-2H3 |
InChI-Schlüssel |
MWSKYGZSELQSMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
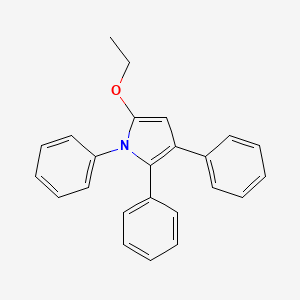

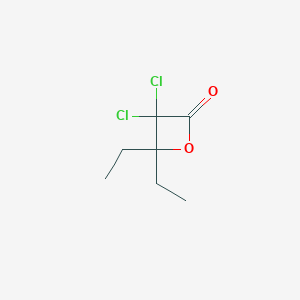
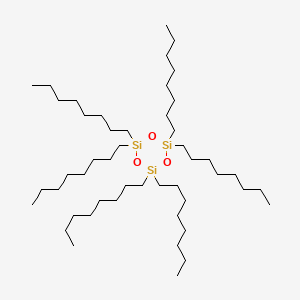
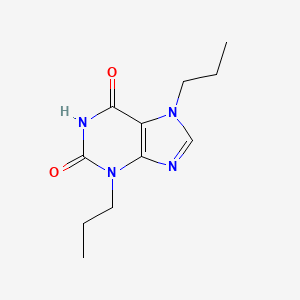
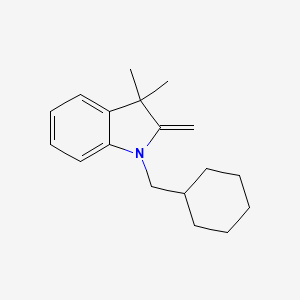

![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
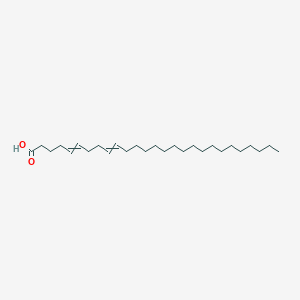
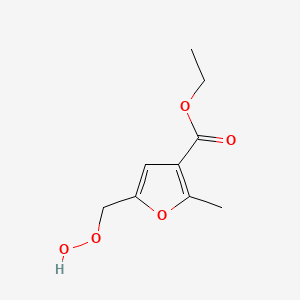
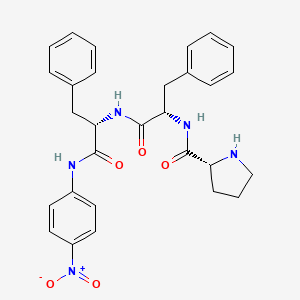
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)
